N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
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Overview
Description
N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound featuring multiple functional groups, including a sulfonyl group, a pyrazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and furan rings, followed by the introduction of the sulfonyl and azepanyl groups. Common reagents used in these reactions include hydrazines, nitro compounds, and sulfonyl chlorides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for maximum efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The azepanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-azepanylsulfonyl)phenyl]-5-(methyl)-2-furamide
- N-[4-(1-azepanylsulfonyl)phenyl]-5-(ethyl)-2-furamide
- N-[4-(1-azepanylsulfonyl)phenyl]-5-(propyl)-2-furamide
Uniqueness
N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to the presence of the nitro group on the pyrazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable target for research and development.
Properties
Molecular Formula |
C21H23N5O6S |
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Molecular Weight |
473.5g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H23N5O6S/c27-21(20-10-7-18(32-20)15-24-14-17(13-22-24)26(28)29)23-16-5-8-19(9-6-16)33(30,31)25-11-3-1-2-4-12-25/h5-10,13-14H,1-4,11-12,15H2,(H,23,27) |
InChI Key |
NXQVXKWVKBCPGA-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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